![molecular formula C18H16ClN3O2S B2605984 (E)-N-[1-(2-Chlorophenyl)-4-methylpyrazol-3-YL]-2-phenylethenesulfonamide CAS No. 1798414-09-1](/img/structure/B2605984.png)

(E)-N-[1-(2-Chlorophenyl)-4-methylpyrazol-3-YL]-2-phenylethenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

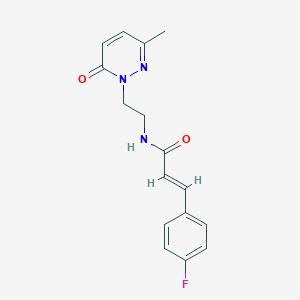

(E)-N-[1-(2-Chlorophenyl)-4-methylpyrazol-3-YL]-2-phenylethenesulfonamide is a synthetic compound that belongs to the class of sulfonamide derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry. The compound is known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.

Applications De Recherche Scientifique

Necrosis Signaling and MLKL Mediation

A study on necrosis signaling downstream of RIP3 kinase identified a small molecule, necrosulfonamide, that blocks necrosis downstream of RIP3 activation. This molecule interacts with the mixed lineage kinase domain-like protein (MLKL), implicating MLKL as a key mediator of necrosis signaling downstream of RIP3. This research provides insights into the mechanisms of programmed necrosis and potential therapeutic targets for diseases involving necroptosis (Sun et al., 2012).

Enzyme Inhibition and Antioxidant Potential

Sulfonamide hybrid Schiff bases demonstrated significant enzyme inhibition potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as antioxidant properties. These findings highlight the therapeutic potential of sulfonamide derivatives in treating diseases associated with oxidative stress and enzyme dysregulation (Kausar et al., 2019).

Antimycobacterial Activity

Research into 1,5-Diphenylpyrrole derivatives, including substituted phenyl rings on the pyrrole nucleus, has shown antimycobacterial activity against Mycobacterium tuberculosis and atypical mycobacteria. This suggests potential applications in treating tuberculosis and related bacterial infections (Biava et al., 2008).

Anticancer Activities

Studies on various sulfonamide derivatives have reported promising anticancer activities through mechanisms such as inducing apoptosis and autophagy pathways, as well as inhibiting carbonic anhydrase isoenzymes associated with cancer cells. These findings support the exploration of sulfonamide derivatives as anticancer agents (Gul et al., 2018).

Molecular Docking and Structure Analysis

Molecular docking studies and X-ray crystallography of tetrazole derivatives, including sulfonamide groups, have contributed to understanding the orientation and interactions of molecules within enzyme active sites. This research aids in the design of targeted therapies based on molecular interactions (Al-Hourani et al., 2015).

Propriétés

IUPAC Name |

(E)-N-[1-(2-chlorophenyl)-4-methylpyrazol-3-yl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2S/c1-14-13-22(17-10-6-5-9-16(17)19)20-18(14)21-25(23,24)12-11-15-7-3-2-4-8-15/h2-13H,1H3,(H,20,21)/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRXBDDFJWPTDS-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1NS(=O)(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(N=C1NS(=O)(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(2-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]-2-phenylethene-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine](/img/structure/B2605901.png)

![3-[(4-bromophenyl)sulfonyl]-N-(4-isopropylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2605902.png)

![[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(4-tert-butylphenyl)methanone](/img/structure/B2605910.png)

![3-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B2605912.png)

![2-(2,4-dimethylphenyl)-4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2605916.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-ethyl-N,2-dimethyl-1H-imidazole-4-sulfonamide](/img/structure/B2605918.png)

![Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2605920.png)